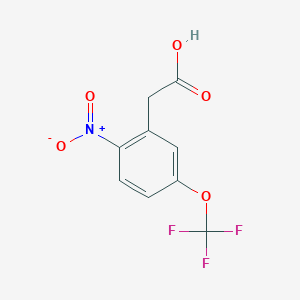
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine, also known as NTFMDS, is a useful compound in organic synthesis and research. It is a versatile reagent that can be used for a number of reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidative aromatization. NTFMDS is a powerful reagent that has the ability to selectively functionalize various substrates. It has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has been used in a variety of scientific research applications, such as drug discovery and development, materials science, and biochemistry. It has been used to selectively functionalize substrates, such as heterocycles, polycyclic aromatics, and alkyl halides. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has also been used to synthesize a variety of compounds, including drugs, polymers, and catalysts.
Wirkmechanismus
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine functions as an electrophile, meaning that it reacts with nucleophiles to form covalent bonds. It has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group, which increases its electrophilicity. 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine can selectively functionalize various substrates, such as heterocycles, polycyclic aromatics, and alkyl halides.
Biochemical and Physiological Effects
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is a powerful reagent that can be used to selectively functionalize various substrates. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of reactions, and it has a high reactivity due to its electron-withdrawing nitro group and its trifluoromethyl group. Additionally, it can selectively functionalize various substrates, making it a useful tool for synthesizing a variety of compounds. However, it is important to note that 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is not intended for human or animal consumption and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine. It could be used to synthesize new compounds, such as drugs, polymers, and catalysts. Additionally, it could be used in the development of new materials, such as nanomaterials and biomaterials. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine could be used in the development of new synthetic methods, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesemethoden
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine can be synthesized in a two-step process. The first step involves the reaction of 4-methylsulfonyl-diphenylamine with trifluoromethanesulfonic acid to form the intermediate 4-methylsulfonyl-diphenylamine trifluoromethanesulfonate. This intermediate is then reacted with nitric acid to form the final product, 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-2-nitro-N-phenyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-24(22,23)10-7-11(14(15,16)17)13(12(8-10)19(20)21)18-9-5-3-2-4-6-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSJRLPDXJQGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)

